molecular formula C18H15ClFNO B1325639 (2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-55-1

(2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1325639
CAS RN: 898764-55-1
M. Wt: 315.8 g/mol
InChI Key: ZNAYLCICDZEAEY-UHFFFAOYSA-N
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Description

“(2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is an organic compound . It is a photosensitive chemical that can be excited by ultraviolet light to produce free radicals, which participate in photosensitive reactions .


Synthesis Analysis

The compound was prepared by the reaction of hydrazine and 1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-2-propenyl-1-ketone .


Molecular Structure Analysis

In the molecule, the dihedral angle between the two benzene rings is 66.63 (9)° . In the crystal structure, weak intermolecular C—H…Cl hydrogen bonds connect molecules into centrosymmetric dimers .


Chemical Reactions Analysis

The title compound was prepared by the reaction of hydrazine and 1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-2-propenyl-1-ketone .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 315.8 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its exact mass and monoisotopic mass are both 315.0826200 g/mol . The topological polar surface area is 20.3 Ų . The heavy atom count is 22 .

Scientific Research Applications

Agricultural Chemistry

The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved physical, biological, and environmental properties. This compound could be a precursor for such fluorine-containing agrochemicals .

Radiolabeled Compounds

The compound could potentially be used in the synthesis of F-18 labeled pyridines, which are important in the field of radiology for imaging and local radiotherapy of cancer .

Mechanism of Action

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Safety and Hazards

The compound may have an irritating effect on the skin, eyes, and respiratory tract. During operation, it is necessary to wear protective gloves and goggles and ensure good ventilation conditions. It should avoid contact with strong acids, strong bases, and oxidizing agents .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-17-11-15(20)7-8-16(17)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAYLCICDZEAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643046
Record name (2-Chloro-4-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898764-55-1
Record name Methanone, (2-chloro-4-fluorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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